2,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
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Overview
Description
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of ®-4-benzyl-4,5-dihydrooxazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxazoline, followed by nucleophilic addition to a nitrile compound. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to induce enantioselectivity in reactions such as hydrogenation and hydroformylation.
Biology: Potential use in the synthesis of chiral drugs and bioactive molecules.
Medicine: Investigated for its role in the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects is primarily through its chiral centers. These centers interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically pure products. The oxazoline rings can coordinate with metal catalysts, enhancing their activity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile: The enantiomer of the compound , with similar properties but opposite chirality.
2,2-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: A similar compound with a methyl group instead of a benzyl group, leading to different steric and electronic properties.
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile: A compound with a phenyl group, offering different reactivity and selectivity in catalytic applications.
Uniqueness
2,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral centers and the presence of benzyl groups, which provide distinct steric and electronic environments. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over enantioselectivity is crucial.
Properties
Molecular Formula |
C22H21N3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2,2-bis[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m1/s1 |
InChI Key |
XVGXKQXAYVQIKY-RTBURBONSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C(C#N)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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